CDN-A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

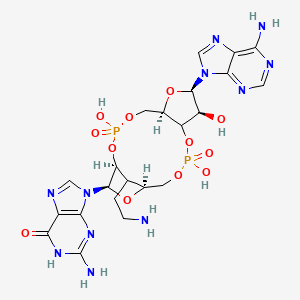

C22H29N11O12P2 |

|---|---|

分子量 |

701.5 g/mol |

IUPAC名 |

2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C22H29N11O12P2/c23-2-1-8-9-3-40-47(38,39)45-15-10(43-20(13(15)34)32-6-28-11-16(24)26-5-27-17(11)32)4-41-46(36,37)44-14(8)21(42-9)33-7-29-12-18(33)30-22(25)31-19(12)35/h5-10,13-15,20-21,34H,1-4,23H2,(H,36,37)(H,38,39)(H2,24,26,27)(H3,25,30,31,35)/t8?,9-,10-,13+,14+,15?,20-,21-/m1/s1 |

InChIキー |

VVKJTFLHLZDCHG-PZGSTNNASA-N |

異性体SMILES |

C1[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCN |

正規SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)CCN |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Function of Cyclic Dinucleotides

Executive Summary: Cyclic dinucleotides (CDNs) are a class of second messenger molecules crucial for signaling in all domains of life.[1][2] In eukaryotes, they are potent activators of the innate immune system, primarily through the Stimulator of Interferon Genes (STING) pathway, making them a significant area of research for therapeutic applications.[3][4] This document provides a detailed overview of the core biological functions of CDNs, with a focus on adenine-containing molecules like cyclic di-AMP (c-di-AMP) and cyclic GMP-AMP (cGAMP). It covers their role in activating the cGAS-STING pathway, their therapeutic potential in cancer immunotherapy and as vaccine adjuvants, quantitative data on their activity, and detailed experimental protocols for their study.

Introduction to Cyclic Dinucleotides (CDNs)

Cyclic dinucleotides are signaling molecules composed of two nucleoside monophosphates linked by two phosphodiester bonds.[5] Initially discovered as bacterial second messengers, they are now recognized for their fundamental roles in both prokaryotic and eukaryotic cells.[6][7]

1.1 Key Types of CDNs

While numerous CDNs exist, the most extensively studied include:

-

Cyclic di-AMP (c-di-AMP or CDA): A key signaling molecule in many Gram-positive bacteria, involved in regulating processes like cell wall homeostasis and osmotic stress.[1][6] It is also recognized by the eukaryotic STING pathway.[4][6]

-

Cyclic di-GMP (c-di-GMP or CDG): Considered a universal second messenger in bacteria, it primarily controls the transition between motile (planktonic) and sessile (biofilm) lifestyles.[5][6]

-

Cyclic GMP-AMP (cGAMP): This hybrid CDN has different isomers. 3'3'-cGAMP is found in bacteria like Vibrio cholerae.[4][6] In mammals, the enzyme cyclic GMP-AMP synthase (cGAS) produces a unique isomer, 2'3'-cGAMP, in response to cytosolic double-stranded DNA (dsDNA).[2][5] 2'3'-cGAMP is the most potent natural activator of the human STING protein.[8]

Core Biological Function: The cGAS-STING Signaling Pathway

In mammalian cells, the primary function of CDNs is to activate the innate immune system through the STING pathway. This pathway is a critical defense mechanism against pathogens and is also involved in anti-tumor immunity and autoimmune diseases.[5][9]

2.1 Overview of STING Activation

The STING protein is an endoplasmic reticulum (ER)-resident transmembrane protein.[3][10] The activation sequence is as follows:

-

Sensing: The enzyme cGAS binds to dsDNA present in the cytoplasm, which can originate from viral infections, bacterial infections, or damaged self-DNA from tumor cells.[5][10]

-

Second Messenger Synthesis: Upon binding DNA, cGAS is activated and synthesizes 2'3'-cGAMP from ATP and GTP.[10]

-

STING Binding and Conformational Change: 2'3'-cGAMP, or bacterial-derived CDNs like c-di-AMP, directly bind to the cytosolic domain of the STING dimer.[3][11] This binding induces a significant conformational change, "closing" the dimer and leading to its activation.[12]

-

Translocation: Activated STING traffics from the ER through the Golgi apparatus to perinuclear vesicles.[4][12]

2.2 Downstream Signaling and Immune Response

Following translocation, STING initiates a signaling cascade:

-

TBK1 Recruitment and IRF3 Phosphorylation: STING recruits and activates the kinase TANK-binding kinase 1 (TBK1).[13] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[12]

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[4][12]

-

Immune Cell Activation: The secreted Type I IFNs act in an autocrine and paracrine manner to stimulate the maturation and activation of dendritic cells (DCs), enhance antigen cross-presentation to CD8+ T cells, and activate Natural Killer (NK) cells, culminating in a robust anti-viral and anti-tumor immune response.[3][14]

Therapeutic Applications

The potent immunostimulatory properties of CDNs have made them highly attractive candidates for therapeutic development.[1][5]

3.1 Cancer Immunotherapy

Activating the STING pathway within the tumor microenvironment can convert an immunologically "cold" tumor into a "hot" one, enhancing the efficacy of other immunotherapies.[9][15] Intratumoral injection of CDN STING agonists promotes DC maturation, cytokine generation, and the priming of tumor-antigen-specific CD8+ T cells.[3][9] Synthetic CDNs are being developed to have higher stability and binding affinity for human STING variants.[10][16] Clinical trials are ongoing to evaluate STING agonists, both as monotherapies and in combination with checkpoint inhibitors like anti-PD-1.[17][18]

3.2 Vaccine Adjuvants

CDNs serve as powerful vaccine adjuvants, capable of inducing robust and balanced humoral and cellular immune responses.[17][19] They have been shown to be more potent than traditional adjuvants like aluminum salts in preclinical models.[19] CDN-adjuvanted vaccines generate strong mucosal immunity, which is critical for protection against respiratory pathogens, and induce long-lasting CD8+ T cell memory.[17][19]

Quantitative Data

The biological activity of CDNs is often quantified by their binding affinity to STING and the magnitude of the downstream cytokine response.

Table 1: Binding Affinities of Select CDNs to STING

| CDN Ligand | STING Species | Method | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| 2'3'-cGAMP | Human | MST | 4.59 nM | [8] |

| 2'3'-cGAMP | Porcine | MST | 3.4 nM | [8][20] |

| 2'3'-cGAMP | Mouse | ITC | 0.18 µM | [8] |

| c-di-GMP | Porcine | MST | ~1.5 µM | [20] |

| 3'3'-cGAMP | Porcine | MST | ~2.5 µM | [20] |

| c-di-AMP | Porcine | MST | ~5.0 µM | [20] |

MST: Microscale Thermophoresis; ITC: Isothermal Titration Calorimetry. In general, the binding affinity order is 2'3'-cGAMP > 3'3'-cGAMP ≈ c-di-GMP > c-di-AMP.[8]

Table 2: Example of CDN-Induced Cytokine Production

| Cell Type | Stimulant (Concentration) | Cytokine Measured | Level (pg/mL) | Reference |

|---|---|---|---|---|

| Human Monocyte-derived DCs | CD40L + IL-1β (10 ng/ml) | IL-12 | 13,000 ± 4,300 | [21] |

| Mouse Lung Carcinoma Cells | BMS-202 (PD-L1 Inhibitor) | IFN-γ | 521.6 ± 32 | [22] |

| Mouse Lung Carcinoma Cells | Untreated Control | IFN-γ | 235.6 ± 26 | [22] |

| Mouse Lung Carcinoma Cells | BMS-202 (PD-L1 Inhibitor) | TNF-α | 128 ± 11.9 | [22] |

| Mouse Lung Carcinoma Cells | Untreated Control | TNF-α | 102.8 ± 11 | [22] |

Note: Cytokine levels are highly dependent on the cell type, CDN concentration, time point, and experimental conditions. This table provides illustrative examples.

Key Experimental Protocols

Studying the biological function of CDNs involves a variety of molecular and immunological techniques.

5.1 General CDN Synthesis and Purification

While detailed chemical synthesis is complex, a common biological method involves expressing and purifying the relevant dinucleotide cyclase enzyme (e.g., cGAS).

-

Enzyme Expression: Clone the catalytic domain of the desired cyclase (e.g., human cGAS) into an expression vector and transform into E. coli. Induce protein expression with IPTG.

-

Purification: Lyse the bacteria and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA resin for a His-tagged protein).

-

Synthesis Reaction: Incubate the purified enzyme with its substrates (e.g., ATP and GTP for cGAS) in a suitable reaction buffer at 37°C for several hours.

-

Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

Purification of CDN: Remove the inactivated enzyme and unreacted nucleotides. The CDN product can be purified using anion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).

-

Validation: Confirm the identity and purity of the CDN using mass spectrometry.

5.2 STING Activation Reporter Assay

This assay quantifies the activation of the STING pathway in response to a CDN.

-

Cell Line: Use a cell line that does not endogenously express STING, such as HEK293T cells.[23]

-

Transfection: Co-transfect the cells with three plasmids:

-

Stimulation: After 24 hours, treat the transfected cells with varying concentrations of the CDN to be tested or a control vehicle.

-

Lysis and Measurement: After a set incubation period (e.g., 18-24 hours), lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. An increase in the normalized luciferase activity indicates STING-dependent activation of the IFN-β promoter.

5.3 Cytokine Production Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the secretion of cytokines like IFN-β or TNF-α from immune cells following CDN stimulation.

-

Cell Culture: Plate immune cells (e.g., primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1) in a multi-well plate.

-

Stimulation: Add the CDN of interest at various concentrations to the cell culture wells. Include positive (e.g., LPS) and negative (vehicle) controls.

-

Incubation: Incubate the cells for a specified period (e.g., 12-24 hours) to allow for cytokine production and secretion.[24]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA Protocol:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-β).

-

Block non-specific binding sites.

-

Add the collected cell supernatants and a standard curve of known cytokine concentrations to the plate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of cytokine present.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Quantification: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.[22]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cyclic Dinucleotides at the Forefront of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Ancient signal-sensing mechanisms based on cyclic dinucleotide molecules may lead to breakthroughs in human healthcare – scienceinschool.org [scienceinschool.org]

- 6. Cyclic Dinucleotides and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of porcine STINGCBD–CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy [mdpi.com]

- 10. Activating cGAS-STING pathway for the optimal effect of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel transcript isoform of STING that sequesters cGAMP and dominantly inhibits innate nucleic acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Increased production of pro-inflammatory cytokines and enhanced T cell responses after activation of human dendritic cells with IL-1 and CD40 ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. Control of STING Agonistic/Antagonistic Activity Using Amine-Skeleton-Based c-di-GMP Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cytokine Inductions and Intracellular Signal Profiles by Stimulation of dsRNA and SEB in the Macrophages and Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

CDN-A signaling pathway elucidation

An In-depth Technical Guide to the Cyclic di-AMP (CDN-A) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dinucleotides (CDNs) are ubiquitous second messengers that play critical roles in the signaling pathways of all domains of life.[1] In mammals, these molecules, particularly the bacterial-derived cyclic di-adenosine monophosphate (c-di-AMP), are potent activators of the innate immune system. The elucidation of the c-di-AMP signaling cascade, primarily through the Stimulator of Interferon Genes (STING) pathway, has unveiled significant therapeutic opportunities in fields such as immuno-oncology, vaccine development, and autoimmune disease.[1][2] This guide provides a comprehensive overview of the core c-di-AMP signaling pathway, detailed experimental protocols for its investigation, and quantitative data to support research and development efforts.

The Core this compound Signaling Pathway: STING-Dependent Activation

Cyclic di-AMP (this compound) produced by bacteria, or other canonical and non-canonical CDNs like 2'3'-cGAMP synthesized by the host enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, are primary ligands for the STING protein.[3][4][5] STING is an endoplasmic reticulum (ER)-resident transmembrane protein that functions as a direct sensor for these molecules.[6]

The binding of c-di-AMP to the CDN-binding domain in the STING dimer induces a significant conformational change.[3][7] This change facilitates the translocation of the STING protein from the ER to the Golgi apparatus.[7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][7] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[7][8] This cascade is a central pillar of the innate immune response to intracellular pathogens.

References

- 1. invivogen.com [invivogen.com]

- 2. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]

- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. JCI Insight - STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology [insight.jci.org]

- 6. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations [frontiersin.org]

- 8. 101.200.202.226 [101.200.202.226]

discovery and synthesis of CDN-A compound

An In-depth Technical Guide to the Discovery and Synthesis of Cyclic di-Adenosine Monophosphate (c-di-AMP)

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the cyclic dinucleotide (CDN) known as cyclic di-adenosine monophosphate (c-di-AMP). For the purpose of this document, we are interpreting the user's request for "CDN-A" to refer to this specific adenosine-containing cyclic dinucleotide, a key bacterial second messenger and a potent activator of the host innate immune system. c-di-AMP was first identified in 2008 during the structural analysis of the DNA integrity scanning protein A (DisA) from Bacillus subtilis.[1] It is synthesized by diadenylate cyclases (DACs) from two molecules of ATP and plays a crucial role in various bacterial processes.[2] In mammalian cells, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) by the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, making it a compound of significant interest for the development of vaccines, immunotherapies, and anti-infective agents.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of c-di-AMP.

Table 1: Binding Affinity of c-di-AMP to STING

| STING Variant | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Human STING | c-di-AMP | Isothermal Titration Calorimetry (ITC) | ~5 µM | [3] |

| Murine STING | c-di-AMP | Surface Plasmon Resonance (SPR) | 4.03 nM | [4] |

| Human STING | 2'3'-cGAMP (endogenous ligand) | Surface Plasmon Resonance (SPR) | 9.23 nM | [4] |

| ERAdP | Biotin-c-di-AMP | Not Specified | Significantly higher than STING | [5] |

Table 2: In Vitro and In Vivo Activity of c-di-AMP

| Assay | Cell Line / Model | Readout | Concentration / Dose | Effect | Reference |

| STING Activation | THP1-Dual™ Cells | ISG Reporter Activity | 10:1 (bacteria:cell) | Enhanced ISG activation | [6] |

| IFN-β Production | THP1-Dual™ Cells | IFN-β Secretion | 10:1 and 30:1 (bacteria:cell) | Increased IFN-β production | [6] |

| Cellular Proliferation | Splenocytes from immunized mice | Stimulation Index | 40 µg/ml | Increased proliferation | [7] |

| Antitumor Efficacy | Mouse model | Tumor growth | Not specified | Antitumor activity | [6] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of c-di-AMP

This protocol describes the synthesis of c-di-AMP using a purified diadenylate cyclase (DAC) enzyme, such as DisA from Bacillus thuringiensis.[8]

Materials:

-

Purified DisA enzyme

-

ATP solution (10 mM)

-

Reaction buffer (100 mM CHES, pH 9.5)

-

MgCl₂ solution (10 mM)

-

EDTA solution (0.5 M)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Lyophilizer

Procedure:

-

Prepare the reaction mixture in a sterile microcentrifuge tube by combining:

-

2 µM purified DisA enzyme

-

10 mM ATP

-

10 mM MgCl₂

-

Reaction buffer to a final volume of 50 mL.

-

-

Incubate the reaction mixture at 50°C for 4 hours.[8]

-

Terminate the reaction by adding EDTA to a final concentration of 20 mM.

-

Purify the c-di-AMP from the reaction mixture using reversed-phase HPLC on a C18 column.

-

Collect the fractions containing c-di-AMP, identified by their retention time compared to a standard.

-

Lyophilize the purified fractions to obtain c-di-AMP as a white powder.[8]

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Chemical Synthesis of c-di-AMP

This protocol outlines a general phosphoramidite-based approach for the chemical synthesis of c-di-AMP.[9]

Materials:

-

Protected adenosine (B11128) phosphoramidite (B1245037) monomers

-

Solid support (e.g., CPG)

-

Activator (e.g., tetrazole)

-

Oxidizing agent (e.g., iodine solution)

-

Deprotection reagents (e.g., ammonia, TBAF)

-

HPLC system for purification

Procedure:

-

Dimerization:

-

Couple two appropriately protected adenosine phosphoramidite monomers on a solid support to produce a linear dinucleotide. This involves standard phosphoramidite chemistry cycles of detritylation, coupling, capping, and oxidation.

-

-

Cleavage and Deprotection:

-

Cleave the linear dinucleotide from the solid support and remove the protecting groups from the phosphate (B84403) backbone and nucleobases using appropriate deprotection reagents.

-

-

Macrocyclization:

-

Perform an intramolecular cyclization of the deprotected linear dinucleotide in solution to form the cyclic structure of c-di-AMP. This step is typically carried out under high dilution conditions to favor intramolecular reaction.

-

-

Purification:

-

Purify the crude c-di-AMP using reversed-phase HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized c-di-AMP using mass spectrometry and NMR spectroscopy.

-

Protocol 3: In Vitro STING Activation Assay

This protocol describes a cell-based reporter assay to measure the activation of the STING pathway by c-di-AMP.

Materials:

-

THP1-Dual™ reporter cells (InvivoGen)

-

c-di-AMP solution

-

Cell culture medium (RPMI 1640 with 10% FBS)

-

QUANTI-Luc™ reagent (InvivoGen)

-

Luminometer

Procedure:

-

Seed THP1-Dual™ cells in a 96-well plate at a density of 100,000 cells per well and incubate overnight.

-

Treat the cells with varying concentrations of c-di-AMP. Include a negative control (vehicle only) and a positive control (e.g., 2'3'-cGAMP).

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Measure the activity of secreted luciferase in the supernatant by adding QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Read the luminescence on a luminometer. The luminescence intensity is proportional to the activation of the STING pathway.

Signaling Pathways and Experimental Workflows

c-di-AMP Mediated STING Signaling Pathway

c-di-AMP produced by intracellular bacteria can be secreted into the host cell cytoplasm, where it directly binds to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-β). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[6][10]

Caption: c-di-AMP activation of the STING signaling pathway.

Experimental Workflow for c-di-AMP Activity Assessment

The following diagram illustrates a typical workflow for the discovery and characterization of a c-di-AMP analog.

Caption: Experimental workflow for c-di-AMP evaluation.

References

- 1. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]

- 2. A decade of research on the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly efficient enzymatic preparation of c-di-AMP using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4'-Thiomodified c-di-AMP Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Emergence of Cyclic Dinucleotides as Central Second Messengers in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dinucleotides (CDNs) have emerged as critical second messenger molecules that orchestrate fundamental cellular processes across all domains of life. In bacteria, molecules such as cyclic di-GMP (c-di-GMP) and cyclic di-AMP (c-di-AMP) regulate complex behaviors including biofilm formation, motility, and virulence. In metazoans, the discovery of cyclic GMP-AMP (cGAMP) as the endogenous ligand for the STING (Stimulator of Interferator Genes) protein has unveiled a pivotal signaling pathway in innate immunity, anti-tumor responses, and autoinflammatory diseases. This technical guide provides a comprehensive overview of CDN-mediated signaling, with a focus on the mammalian cGAS-STING pathway. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the core signaling mechanisms, quantitative data on molecular interactions, and robust experimental protocols for studying these pathways.

Introduction to Cyclic Dinucleotides as Second Messengers

Second messengers are small intracellular molecules that relay signals from cell-surface receptors to effector molecules, initiating a cascade of events that result in a specific cellular response.[1] Cyclic dinucleotides, composed of two nucleosides linked by phosphodiester bonds, represent a versatile class of second messengers.[2] While initially discovered in bacteria, their significance has expanded with the identification of their crucial role in the innate immune system of higher organisms.

In bacteria, c-di-GMP and c-di-AMP are synthesized by diadenylate and diguanylate cyclases, respectively, and their intracellular concentrations are tightly regulated by phosphodiesterases.[3][4] These CDNs control a wide array of physiological processes, making their signaling pathways attractive targets for novel antimicrobial agents.[5]

In mammals, the primary CDN of interest is 2'3'-cGAMP, which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[6] Cytosolic dsDNA is a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[6][7] cGAMP acts as a potent activator of the STING protein, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines, thereby mounting an immune response.[8]

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central mechanism of innate immunity responsible for detecting cytosolic DNA. The key components and steps in this pathway are outlined below.

2.1. cGAS Activation and cGAMP Synthesis:

-

Sensing Cytosolic dsDNA: cGAS acts as a direct sensor of dsDNA in the cytoplasm.[6]

-

Conformational Change and Activation: Upon binding to dsDNA, cGAS undergoes a conformational change and forms a 2:2 complex with DNA, leading to its enzymatic activation.

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[8]

2.2. STING Activation and Downstream Signaling:

-

cGAMP Binding to STING: cGAMP binds to the dimeric STING protein, which resides on the endoplasmic reticulum (ER) membrane.[8]

-

STING Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[9]

-

Recruitment and Activation of TBK1: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[9]

-

Phosphorylation of IRF3: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[9]

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Induction of Type I Interferons: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[8]

Diagram of the cGAS-STING Signaling Pathway:

Quantitative Data in CDN Signaling

Understanding the quantitative aspects of CDN signaling is crucial for designing targeted therapeutics. This section summarizes key quantitative data related to the cGAS-STING pathway and bacterial CDN systems.

Table 1: Binding Affinities and Kinetic Parameters in the cGAS-STING Pathway

| Interacting Molecules | Parameter | Value | Organism/System | Reference(s) |

| cGAS and dsDNA | Kd | 87.6 nM | Mouse | [10] |

| STING and 2'3'-cGAMP | Kd | 4.6 nM | Human | [11] |

| STING and c-di-GMP | Kd | ~1.4 µM | Human | [10] |

| cGAMP/MOL | EC50 | 6.5-fold lower than free cGAMP | Human THP-1 cells | [12] |

Table 2: Quantitative Data for Bacterial CDN Signaling

| CDN | Receptor/Effector | Parameter | Value | Organism | Reference(s) |

| c-di-GMP | CdgR | Kd | 0.18 µM | Anabaena PCC 7120 | [13] |

| c-di-AMP | CdgR | Kd | 2.66 µM | Anabaena PCC 7120 | [13] |

| c-di-GMP | VpsT | - | High levels promote biofilm formation | Vibrio cholerae | [14] |

| c-di-GMP | PelD | - | Binding required for Pel polysaccharide production | Pseudomonas aeruginosa | [15] |

Experimental Protocols for Studying CDN Signaling

This section provides detailed methodologies for key experiments used to investigate CDN signaling pathways.

4.1. Western Blot Analysis of STING Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the STING pathway as a measure of its activation.

Materials:

-

Cell lines (e.g., THP-1, MEFs)

-

STING agonist (e.g., 2'3'-cGAMP, dsDNA)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the STING agonist or vehicle control for the desired time points (e.g., 0, 1, 3, 6 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Diagram of Western Blot Workflow for STING Activation:

References

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Promise and Challenges of Cyclic Dinucleotides as Molecular Adjuvants for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 7. A STING-based biosensor affords broad cyclic dinucleotide detection within single living eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 13. pnas.org [pnas.org]

- 14. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclic Dinucleotides in STING Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[3][4] Cyclic dinucleotides (CDNs) are the key second messengers that directly bind to and activate STING.[3][5] This technical guide provides an in-depth overview of the role of CDNs in STING pathway activation, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade.

Mechanism of CDN-Mediated STING Activation

The canonical activation of the STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[4][6] This cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[1][3] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a specific CDN, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP.[6][7]

2',3'-cGAMP is the endogenous ligand for STING in mammalian cells.[5][8] STING is a transmembrane protein that resides in the endoplasmic reticulum (ER) in its inactive state.[9][10] The binding of 2',3'-cGAMP to the ligand-binding domain of the STING dimer induces a significant conformational change.[7][11] This activation leads to the trafficking of the STING protein from the ER, through the Golgi apparatus, to perinculear vesicles.[4][6]

During its transit, STING recruits and activates TANK-binding kinase 1 (TBK1).[4][12] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I IFNs (e.g., IFN-β).[1][12] The STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.[3][13]

In addition to the endogenous 2',3'-cGAMP, STING can also be activated by other CDNs, including those produced by bacteria, such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP).[5][13] These bacterial CDNs serve as pathogen-associated molecular patterns (PAMPs) that directly engage the STING pathway.[13]

Quantitative Data: CDN Binding Affinities and Potency

The binding affinity and activation potency of different CDNs for STING can vary significantly. This has important implications for their use as therapeutic agents. The table below summarizes key quantitative data for the interaction of various CDNs with human and porcine STING.

| Cyclic Dinucleotide (CDN) | STING Species | Assay Method | Dissociation Constant (Kd) | EC50 | Reference |

| 2',3'-cGAMP | Human | Microscale Thermophoresis (MST) | 4.59 nM | [14] | |

| 2',3'-cGAMP | Porcine | Microscale Thermophoresis (MST) | 3.4 nM | [14] | |

| 3',3'-cGAMP | Porcine | Microscale Thermophoresis (MST) | 12.8 µM | [14] | |

| c-di-GMP | Porcine | Microscale Thermophoresis (MST) | ~6 µM | [14] | |

| c-di-AMP | Porcine | Microscale Thermophoresis (MST) | ~6 µM | [14] | |

| M-22-1 (synthetic CDN) | Human (THP1 cells) | Reporter Assay | 0.66 µM | [15] | |

| diABZI (non-CDN agonist) | Human (monocytes) | Cytokine Production | 100 nM | [16] | |

| MSA-2 (non-CDN agonist) | Human (monocytes) | Cytokine Production | 25 µM | [16] |

Experimental Protocols

Several key experiments are routinely used to investigate the activation of the STING pathway by CDNs. Below are detailed methodologies for some of these core assays.

IFN-β Reporter Assay in HEK293T Cells

This assay measures the induction of the IFN-β promoter upon STING activation.

Materials:

-

HEK293T cells

-

Expression plasmids for human STING

-

IFN-β promoter-driven firefly luciferase reporter plasmid

-

Control plasmid expressing Renilla luciferase (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cyclic dinucleotides (e.g., 2',3'-cGAMP)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 75-90% confluency on the day of transfection.[9]

-

Plasmid Transfection: Co-transfect the cells with the STING expression plasmid, the IFN-β-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9]

-

CDN Stimulation: 18-24 hours post-transfection, stimulate the cells with varying concentrations of the desired CDN.[9] A common concentration range for 2',3'-cGAMP is 0.5–2 µg/mL.[9]

-

Cell Lysis: After 18-24 hours of stimulation, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.[9]

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the dual-luciferase assay protocol.[9]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phospho-TBK1 and Phospho-IRF3

This method is used to directly assess the activation of downstream signaling components of the STING pathway.

Materials:

-

Murine Embryonic Fibroblasts (MEFs) or other suitable cell lines

-

dsDNA or CDNs for stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396)

-

Primary antibodies against total TBK1 and total IRF3 (for loading controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Methodology:

-

Cell Stimulation: Plate cells and allow them to adhere. Stimulate the cells with dsDNA or a specific CDN for the desired time points (e.g., 0, 1, 2, 4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the phosphorylated and total forms of TBK1 and IRF3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[17]

ELISA for Cytokine Production

This assay quantifies the secretion of cytokines, such as IFN-β, into the cell culture supernatant following STING activation.

Materials:

-

Immune cells (e.g., primary human monocytes or mouse bone marrow-derived dendritic cells)

-

CDN or other STING agonists

-

ELISA kit for the specific cytokine of interest (e.g., human or mouse IFN-β)

-

Microplate reader

Methodology:

-

Cell Culture and Stimulation: Seed the cells in a culture plate and stimulate them with the STING agonist.[18] Include an untreated control.

-

Sample Collection: After a specified incubation period (e.g., 20-24 hours), collect the cell culture supernatants.[16]

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions.[18] This typically involves adding the standards and samples to a pre-coated plate, followed by the addition of a detection antibody and a substrate for color development.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[18]

Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway activated by cyclic dinucleotides.

Experimental Workflow for IFN-β Reporter Assay

Caption: Workflow for a dual-luciferase reporter assay to measure STING activation.

Conclusion

The activation of the STING pathway by cyclic dinucleotides is a fundamental process in innate immunity with significant therapeutic potential, particularly in the fields of oncology and vaccine development.[5][19] Understanding the molecular mechanisms, the quantitative aspects of CDN-STING interactions, and the experimental methodologies to study this pathway are crucial for researchers and drug developers. The development of novel synthetic CDNs and non-CDN STING agonists continues to be an active area of research, with the goal of harnessing the power of this pathway for the treatment of a wide range of diseases.[10][20]

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationale, progress and development of vaccines utilizing STING-activating cyclic dinucleotide adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic Dinucleotides and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structures of porcine STINGCBD–CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Novel Cyclic Dinucleotide Analogues as STING Agonists - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]

- 20. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

structural differences between CDN-A and cGAMP

An In-depth Technical Guide to the Core Structural Differences Between 2'3'-cGAMP and Cyclic-di-AMP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural distinctions between the mammalian second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) and the bacterial cyclic dinucleotide cyclic-di-AMP (c-di-AMP), a representative bacterial cyclic dinucleotide (CDN). Understanding these differences is crucial for the rational design of novel STING (Stimulator of Interferon Genes) agonists and antagonists for therapeutic applications in oncology, infectious diseases, and autoimmune disorders.

Core Structural Dissimilarities

The fundamental difference between 2'3'-cGAMP and c-di-AMP lies in their constituent nucleobases and the nature of their phosphodiester linkages. 2'3'-cGAMP is a heterodimer containing one guanosine (B1672433) and one adenosine (B11128) monophosphate, linked by a unique non-canonical 2'-5' phosphodiester bond and a canonical 3'-5' bond.[1][2][3] In contrast, c-di-AMP is a homodimer of two adenosine monophosphates connected by two symmetrical 3'-5' phosphodiester linkages.[4][5]

These structural variations result in distinct molecular geometries and charge distributions, which significantly impact their interaction with the STING protein. The asymmetric nature of 2'3'-cGAMP is a key determinant of its high-affinity binding to human STING.[6][7]

Chemical Structure Overview

| Feature | 2'3'-cGAMP | Cyclic-di-AMP (c-di-AMP) |

| Nucleobases | Adenine, Guanine | Adenine, Adenine |

| Phosphodiester Linkages | One 2'-5' and one 3'-5' | Two 3'-5' linkages |

| Symmetry | Asymmetric | Symmetric |

| Molar Mass | 674.417 g/mol [2] | 658.4 g/mol |

The STING Signaling Pathway

Both 2'3'-cGAMP and c-di-AMP are potent activators of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[4][8] Upon binding to the ligand-binding domain of dimeric STING, located on the endoplasmic reticulum, these CDNs induce a significant conformational change.[8][9] This conformational shift facilitates the translocation of STING from the endoplasmic reticulum to the Golgi apparatus.[4][10]

During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.[4][10] In the nucleus, IRF3 drives the expression of type I interferons and other inflammatory cytokines, orchestrating an antiviral and antitumor immune response.[4]

While both molecules activate the same core pathway, the higher binding affinity of 2'3'-cGAMP for human STING generally results in a more potent induction of the downstream signaling cascade compared to bacterial CDNs like c-di-AMP.[6][11]

Quantitative Comparison of STING Binding and Activation

The structural nuances between 2'3'-cGAMP and c-di-AMP translate into significant differences in their binding affinities for STING, which in turn dictates their potency in activating the downstream pathway.

| Molecule | STING Binding Affinity (Kd) | Relative Potency | Species Specificity |

| 2'3'-cGAMP | ~3.4 nM (porcine STING)[6] | High | High affinity for human STING |

| c-di-AMP | Lower than 2'3'-cGAMP | Moderate | Potent activator of murine STING |

Detailed Experimental Protocols

The characterization of CDN-STING interactions and the elucidation of their structural differences rely on a combination of biophysical, structural, and cellular biology techniques.

X-ray Crystallography for Structural Determination

Objective: To determine the three-dimensional structure of STING in complex with a CDN.

Methodology:

-

Protein Expression and Purification: The C-terminal domain (CTD) of STING is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified STING-CTD is incubated with a molar excess of the CDN (e.g., 2'3'-cGAMP or c-di-AMP).

-

Crystallization: The STING-CDN complex is subjected to vapor diffusion crystallization screening to obtain well-ordered crystals.

-

Data Collection and Processing: X-ray diffraction data are collected from the crystals at a synchrotron source. The data are then processed to determine the electron density map.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known STING structure as a search model. The model is then refined against the diffraction data to yield the final atomic coordinates.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantify the binding affinity and kinetics of CDNs to STING.

Methodology:

-

Chip Preparation: A sensor chip is functionalized by immobilizing purified STING protein.

-

Analyte Injection: A series of concentrations of the CDN (analyte) are flowed over the sensor chip surface.

-

Signal Detection: The binding of the CDN to the immobilized STING is detected as a change in the refractive index, measured in response units (RU).

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Cellular Assays for Functional Characterization

Objective: To measure the ability of CDNs to activate the STING pathway in a cellular context.

Methodology:

-

Cell Culture: A reporter cell line, such as THP-1 monocytes, which endogenously express the STING pathway components, is used.

-

Stimulation: The cells are treated with varying concentrations of the CDN.

-

Endpoint Measurement: The activation of the STING pathway is quantified by measuring the production of a downstream effector, typically interferon-β (IFN-β), using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated to determine the EC50 value, representing the concentration of the CDN required to elicit a half-maximal response.

Conclusion

The structural disparities between the mammalian second messenger 2'3'-cGAMP and bacterial CDNs like c-di-AMP, particularly in their phosphodiester linkages and constituent nucleobases, are pivotal in dictating their binding affinity to STING and their subsequent signaling potency. A thorough understanding of these structure-activity relationships, facilitated by the experimental approaches detailed herein, is essential for the continued development of targeted immunomodulatory therapeutics that leverage the STING pathway.

References

- 1. cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic guanosine monophosphate–adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. Cyclic Dinucleotides and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic Dinucleotides at the Forefront of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of porcine STINGCBD–CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of porcine STINGCBD-CDN complexes reveal the mechanism of ligand recognition and discrimination of STING proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of cGAS and STING signaling during inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

The Role of Cyclic Dinucleotides in Host-Pathogen Interactions: A Technical Guide

Abstract

Cyclic dinucleotides (CDNs) are ubiquitous second messengers that play a critical role in the interplay between pathogens and their hosts. In bacteria, CDNs such as cyclic di-adenosine monophosphate (c-di-AMP) and cyclic di-guanosine monophosphate (c-di-GMP) regulate a myriad of physiological processes, including virulence and biofilm formation. Eukaryotic hosts, in turn, have evolved sophisticated innate immune mechanisms to recognize these bacterial molecules, as well as endogenously produced CDNs like 2'3'-cyclic GMP-AMP (2'3'-cGAMP), as danger signals. This recognition primarily occurs through the cGAS-STING signaling pathway, triggering a potent innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This technical guide provides an in-depth overview of CDN-mediated host-pathogen interactions, detailing the core signaling pathways, key experimental methodologies for their study, and a summary of quantitative data to inform future research and therapeutic development.

Introduction to Cyclic Dinucleotides (CDNs)

Cyclic dinucleotides are a class of second messenger molecules found in all domains of life.[1] In the context of host-pathogen interactions, two main classes of CDNs are of primary interest:

-

Bacterial CDNs: Primarily include cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), as well as 3'3'-cGAMP. These molecules are synthesized by various bacterial enzymes and are involved in regulating bacterial physiology and virulence.[2][3] During infection, these CDNs can be released into the host cell cytosol, where they are recognized as pathogen-associated molecular patterns (PAMPs).[4]

-

Mammalian CDNs: The most prominent example is 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[5] Cytosolic dsDNA can originate from viral or bacterial pathogens, or from host cellular damage, making 2'3'-cGAMP a critical danger-associated molecular pattern (DAMP).

The host immune system has evolved to detect both bacterial and endogenous CDNs, leading to the activation of downstream signaling pathways that orchestrate an anti-pathogen response.

Core Signaling Pathways in CDN Recognition

The host response to CDNs is predominantly mediated by the Stimulator of Interferon Genes (STING) protein, which acts as a central hub for downstream signaling.

The Canonical cGAS-STING Pathway

The cGAS-STING pathway is the primary mechanism for detecting cytosolic dsDNA and CDNs. The activation cascade proceeds as follows:

-

Sensing: The enzyme cGAS binds to cytosolic dsDNA, leading to a conformational change and its activation. Activated cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[6]

-

STING Activation: 2'3'-cGAMP, as well as bacterial CDNs that have entered the cytosol, bind to STING, which is an endoplasmic reticulum (ER)-resident protein.[5][7] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[8]

-

TBK1 and IRF3 Recruitment and Phosphorylation: The activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[9] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[10]

STING-Independent Pathways

While the cGAS-STING axis is the most well-characterized pathway for CDN recognition, emerging evidence suggests the existence of STING-independent mechanisms. One such example involves the protein RECON (Reductase Controlling NF-κB). RECON has been shown to bind adenine-containing CDNs like c-di-AMP, leading to the activation of the NF-κB pathway independently of STING. This suggests a more complex and multi-faceted host response to bacterial CDNs than previously understood.

Quantitative Data in CDN-Host Interactions

The following tables summarize key quantitative data from various studies, providing a comparative look at the potencies and effects of different CDNs.

Table 1: Binding Affinities of CDNs to STING

| CDN Ligand | STING Variant | Binding Affinity (Kd) | Reference |

| 2'3'-cGAMP | Human STING | ~4 nM | [1] |

| SN-011 (inhibitor) | Human STING | 4.03 nM | [11] |

| 2'3'-cGAMP | Human STING | 9.23 nM | [11] |

Note: Binding affinities can vary depending on the experimental method used (e.g., surface plasmon resonance, microscale thermophoresis).

Table 2: Induction of IFN-β by CDNs

| CDN/Agonist | Cell Line | Concentration | IFN-β Induction (Fold Change or EC50) | Reference |

| 2'3'-cGAMP | THP-1 | - | EC50 ≈ 20 nM | [1] |

| c-di-GMP | HEK293T | 20 µg/ml | ~65-fold increase | [7] |

| diABZI | THP-1 | 3 µM | Significant increase in IFN-β mRNA | [12][13] |

| cGAMP | MRC-5 | - | EC50 = 120 µM | [7] |

Table 3: Inhibition of Pathogen Replication by STING Agonists

| STING Agonist | Virus | Cell Line | IC50 / % Inhibition | Reference |

| diABZI Derivative | PIV3 | - | IC50 = 0.1 µM | |

| diABZI Derivative | HRV16 | - | IC50 > 100 µM | |

| diABZI-4 | IAV | - | ~10-15 fold inhibition | [13] |

| diABZI-4 | HRV | - | >100-fold inhibition | [13] |

| diABZI-4 | SARS-CoV-2 | - | >1000-fold inhibition | [13] |

Experimental Protocols for Studying CDN-Host Interactions

This section provides detailed methodologies for key experiments used to investigate CDN signaling pathways.

Quantification of Cytokine Production by ELISA

This protocol is for measuring the concentration of secreted cytokines, such as IFN-β, in cell culture supernatants following treatment with CDNs.

Materials:

-

Cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)

-

Complete cell culture medium

-

CDN of interest (e.g., 2'3'-cGAMP, c-di-GMP)

-

Phosphate Buffered Saline (PBS)

-

Commercial ELISA kit for the cytokine of interest (e.g., human or mouse IFN-β)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5 x 10^5 cells/well for THP-1) in a 96-well plate and incubate overnight.

-

Stimulation: Prepare serial dilutions of the CDN in complete culture medium. Remove the old medium from the cells and add 100 µL of the CDN dilutions or a vehicle control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. Samples can be used immediately or stored at -80°C.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection and substrate antibodies, and finally measuring the absorbance on a microplate reader.

-

Data Analysis: Calculate the cytokine concentration in each sample by interpolating from the standard curve.

Assessment of STING Pathway Phosphorylation by Western Blot

This protocol is used to detect the phosphorylation of key signaling proteins in the STING pathway (STING, TBK1, IRF3) as a measure of pathway activation.

Materials:

-

Cell line of interest

-

CDN or other STING agonist

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with the CDN of interest for the desired time points.

-

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Pathogen Replication Assay

This protocol is designed to quantify the effect of CDN-mediated immune activation on the replication of a virus or intracellular bacterium.

Materials:

-

Host cell line susceptible to the pathogen of interest

-

Pathogen stock with a known titer

-

CDN or STING agonist

-

Infection medium (low-serum or serum-free)

-

Method for quantifying pathogen load (e.g., plaque assay, TCID50 assay, or qPCR for pathogen genomes)

Procedure:

-

Cell Treatment: Seed host cells in a multi-well plate. Treat the cells with the CDN either before (prophylactic) or after (therapeutic) infection.

-

Infection: Infect the cells with the pathogen at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period sufficient for pathogen replication (e.g., 24-72 hours).

-

Quantification of Pathogen Load:

-

Plaque Assay/TCID50: Collect the supernatant and perform serial dilutions to titrate the amount of infectious virus.

-

qPCR: Lyse the cells and/or collect the supernatant to extract nucleic acids. Use specific primers and probes to quantify the number of pathogen genomes by qPCR.

-

-

Data Analysis: Compare the pathogen load in CDN-treated cells to that in untreated control cells to determine the percentage of inhibition.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying CDN-host interactions and the logical relationship between different signaling outcomes.

Conclusion and Future Directions

The study of CDN-mediated host-pathogen interactions has illuminated a fundamental aspect of innate immunity. The cGAS-STING pathway has emerged as a critical defense mechanism against a wide range of pathogens and a promising target for therapeutic intervention. The development of potent and specific STING agonists and inhibitors holds significant potential for the treatment of infectious diseases, cancer, and autoimmune disorders.

Future research in this field will likely focus on several key areas:

-

Elucidating the full spectrum of CDN receptors and signaling pathways: While STING is a major player, the roles of other potential sensors like RECON and the existence of yet-undiscovered pathways warrant further investigation.

-

Understanding the mechanisms of pathogen evasion: Many successful pathogens have evolved strategies to subvert or inhibit CDN signaling. A deeper understanding of these mechanisms will be crucial for developing effective countermeasures.

-

Developing next-generation CDN-based therapeutics: The design of CDN analogs and other small molecules with improved stability, cell permeability, and specific activity is a major goal for drug development.

-

Personalized medicine approaches: Given the existence of common human STING variants with differing signaling capacities, future therapeutic strategies may need to be tailored to an individual's genetic background.

By continuing to unravel the complexities of CDN signaling in the context of host-pathogen interactions, the scientific community is poised to develop novel and effective strategies to combat a wide range of human diseases.

References

- 1. Interrupting cyclic dinucleotide-cGAS–STING axis with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of coronavirus infection by a synthetic STING agonist in primary human airway system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel formulation of c-di-GMP with cytidinyl/cationic lipid reverses T cell exhaustion and activates stronger anti-tumor immunity [thno.org]

An In-Depth Technical Guide to the Fundamental Principles of Cyclic Dinucleotide (CDN) Signaling

A Note on Terminology: The query "CDN-A signaling" likely refers to the broader field of Cyclic Dinucleotide (CDN) signaling , a pivotal component of the innate immune system. The central pathway in mammalian CDN signaling is the cGAS-STING pathway . This guide will focus on the core principles of this pathway, which is activated by CDNs.

The innate immune system serves as the primary defense against pathogens and cellular damage. A critical signaling cascade in this system is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which functions as a key sensor for cytosolic DNA.[1] The presence of DNA in the cytoplasm is a danger signal associated with viral or bacterial infections, cellular stress, and cancer.[1] This guide provides a detailed overview of the cGAS-STING pathway, its activation mechanism, and the experimental methodologies used to study its function.

Core Mechanism of cGAS-STING Signaling

The cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cell's cytoplasm.[1] This detection triggers a series of molecular events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for a robust immune response.[1][2]

1. Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[1] cGAS binds to dsDNA in a sequence-independent manner, with a preference for longer strands. This binding induces a conformational change and dimerization of cGAS, activating its enzymatic function.[1] Activated cGAS then catalyzes the synthesis of the second messenger molecule, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[1][3]

2. STING Activation and Translocation: 2'3'-cGAMP, the CDN produced by cGAS, binds to the STING protein, a transmembrane protein located in the endoplasmic reticulum (ER).[1][4] This binding event causes a significant conformational change in STING, leading to its dimerization and subsequent translocation from the ER, through the Golgi apparatus, to perinuclear vesicles.[1][5][6]

3. Recruitment and Activation of Downstream Effectors: The activated STING protein serves as a scaffold to recruit and activate downstream signaling components.[1] A key player is the TANK-binding kinase 1 (TBK1), which is recruited to the C-terminal tail of STING.[1][5] TBK1 then phosphorylates both STING itself (at Ser366) and the transcription factor interferon regulatory factor 3 (IRF3).[5][7]

4. Gene Transcription and Cytokine Production: Phosphorylated IRF3 forms a homodimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons, such as IFN-α and IFN-β.[1] Concurrently, the STING pathway can also activate the NF-κB signaling pathway, resulting in the production of a wide array of pro-inflammatory cytokines and chemokines.[1]

Quantitative Data in CDN-STING Signaling

The following table summarizes key quantitative parameters associated with the cGAS-STING pathway. These values are essential for understanding the affinity and kinetics of the molecular interactions involved.

| Parameter | Interacting Molecules | Value | Species | Reference |

| Binding Affinity (Kd) | ||||

| dsDNA : cGAS | ~2.5 µM | Murine | (Willis et al., 2020) | |

| 2'3'-cGAMP : STING | ~160 nM | Human | (Loo et al., 2017) | |

| TBK1 : STING | ~400 nM | Human | (Zhao et al., 2019) | |

| Enzymatic Kinetics (kcat) | ||||

| cGAS (cGAMP synthesis) | ~0.1 s⁻¹ | Murine | (Civril et al., 2013) |

Note: These values can vary depending on the specific experimental conditions and constructs used.

Experimental Protocols

Understanding the cGAS-STING pathway relies on a variety of experimental techniques. Below are outlines of key protocols used by researchers in this field.

Protocol 1: In Vitro cGAMP Synthesis Assay

Objective: To measure the enzymatic activity of cGAS in producing 2'3'-cGAMP.

Methodology:

-

Protein Purification: Recombinant cGAS is expressed and purified from E. coli or insect cells.

-

Reaction Setup: Purified cGAS is incubated with ATP, GTP, and a dsDNA stimulant (e.g., herring testis DNA) in a reaction buffer containing MgCl₂.

-

Time Course: Aliquots of the reaction are taken at various time points and the reaction is quenched with EDTA.

-

Product Detection: The production of 2'3'-cGAMP is quantified using high-performance liquid chromatography (HPLC) or a commercially available ELISA kit.

-

Data Analysis: The initial reaction velocity is calculated and used to determine kinetic parameters such as Kcat and Km.

Protocol 2: STING Activation Assay in Cell Culture

Objective: To assess the activation of STING and downstream signaling in response to a stimulus.

Methodology:

-

Cell Culture: A suitable cell line (e.g., THP-1 monocytes or HEK293T cells expressing STING) is cultured.

-

Stimulation: Cells are treated with a STING agonist (e.g., 2'3'-cGAMP, DMXAA) or transfected with dsDNA.

-

Cell Lysis: After a defined incubation period, cells are lysed to extract proteins.

-

Western Blotting: The cell lysates are analyzed by western blot to detect the phosphorylation of STING, TBK1, and IRF3 using phospho-specific antibodies.

-

Cytokine Measurement: The cell culture supernatant is collected to measure the secretion of IFN-β and other cytokines using ELISA or a multiplex bead array.

Protocol 3: Immunofluorescence Microscopy for STING Translocation

Objective: To visualize the translocation of STING from the ER to perinuclear compartments upon activation.

Methodology:

-

Cell Culture and Transfection: Cells expressing a fluorescently tagged STING (e.g., STING-GFP) are grown on glass coverslips.

-

Stimulation: Cells are treated with a STING agonist.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: If an ER marker is needed for colocalization, cells are stained with an antibody against an ER-resident protein (e.g., Calnexin).

-

Imaging: The subcellular localization of STING is visualized using a confocal microscope. Activated STING will appear as distinct puncta near the nucleus, colocalizing with Golgi or endosomal markers.

Visualizations

Signaling Pathway Diagram

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene transcription.

Experimental Workflow Diagram

Caption: Workflow for evaluating STING activation in a cell-based assay.

Logical Relationship Diagram

Caption: Logical flow of cGAS activation upon detection of cytosolic DNA.

References

- 1. benchchem.com [benchchem.com]

- 2. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. Cyclic Dinucleotides and the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of CDN-A (cGAMP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (cGAMP), also known as cyclic [G(2',5')pA(3',5')p] or CDN-A, is a critical second messenger in the innate immune system. It is the endogenous ligand for the Stimulator of Interferon Genes (STING) protein, and its activation of the cGAS-STING signaling pathway triggers the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in host defense against pathogens and in anti-tumor immunity. The growing interest in therapeutically targeting the STING pathway has created a demand for reliable methods to produce cGAMP in the laboratory. This document provides detailed protocols for both the enzymatic and chemical synthesis of 2'3'-cGAMP, offering researchers options based on their specific needs for yield, purity, and scalability.

Introduction to cGAS-STING Signaling